molecular formula C16H17ClO5 B3963583 METHYL 2-[(4-BUTYL-6-CHLORO-2-OXO-2H-CHROMEN-7-YL)OXY]ACETATE

METHYL 2-[(4-BUTYL-6-CHLORO-2-OXO-2H-CHROMEN-7-YL)OXY]ACETATE

Cat. No.: B3963583
M. Wt: 324.75 g/mol
InChI Key: UIBRXWMDJJLJAQ-UHFFFAOYSA-N
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Description

METHYL 2-[(4-BUTYL-6-CHLORO-2-OXO-2H-CHROMEN-7-YL)OXY]ACETATE is a synthetic organic compound belonging to the class of coumarin derivatives Coumarins are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 2-[(4-BUTYL-6-CHLORO-2-OXO-2H-CHROMEN-7-YL)OXY]ACETATE typically involves the reaction of 7-hydroxy-4-methylcoumarin with appropriate alkylating agents. One common method includes the use of anhydrous potassium carbonate in dry acetone at elevated temperatures to facilitate the alkylation reaction . The reaction conditions are carefully controlled to ensure high yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Green chemistry principles, such as the use of environmentally benign solvents and catalysts, are often employed to minimize the environmental impact .

Chemical Reactions Analysis

Types of Reactions

METHYL 2-[(4-BUTYL-6-CHLORO-2-OXO-2H-CHROMEN-7-YL)OXY]ACETATE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substituting agents: Halogens, nitric acid, sulfuric acid.

Major Products

The major products formed from these reactions include various substituted coumarins, quinones, and dihydro derivatives, each with distinct chemical and biological properties .

Scientific Research Applications

METHYL 2-[(4-BUTYL-6-CHLORO-2-OXO-2H-CHROMEN-7-YL)OXY]ACETATE has several scientific research applications:

Mechanism of Action

The mechanism of action of METHYL 2-[(4-BUTYL-6-CHLORO-2-OXO-2H-CHROMEN-7-YL)OXY]ACETATE involves its interaction with various molecular targets. The compound can inhibit enzymes such as bacterial DNA gyrase, leading to antimicrobial effects. It also interacts with cellular pathways involved in inflammation and cancer, modulating the activity of key proteins and signaling molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

METHYL 2-[(4-BUTYL-6-CHLORO-2-OXO-2H-CHROMEN-7-YL)OXY]ACETATE is unique due to its specific substituents, which confer distinct chemical and biological properties.

Properties

IUPAC Name

methyl 2-(4-butyl-6-chloro-2-oxochromen-7-yl)oxyacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17ClO5/c1-3-4-5-10-6-15(18)22-13-8-14(12(17)7-11(10)13)21-9-16(19)20-2/h6-8H,3-5,9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIBRXWMDJJLJAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC(=O)OC2=CC(=C(C=C12)Cl)OCC(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17ClO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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